molecular formula C7H7BFNO3 B2462200 3-Aminocarbonyl-2-fluorophenylboronic acid CAS No. 1451392-76-9

3-Aminocarbonyl-2-fluorophenylboronic acid

Cat. No.: B2462200
CAS No.: 1451392-76-9
M. Wt: 182.95
InChI Key: RBTYOTCFMGEGAV-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), are foundational pillars of modern organic synthesis. wikipedia.org First prepared and isolated by Edward Frankland in 1860, their application has grown exponentially, largely due to their versatile reactivity, general stability, and relatively low toxicity. wikipedia.orgnih.gov They are considered mild Lewis acids and are typically stable, high-melting-point solids that are convenient to handle. wikipedia.orgwikipedia.org

Their most prominent role is as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for forming carbon-carbon bonds that it was recognized with the 2010 Nobel Prize in Chemistry. This reaction allows for the efficient construction of complex molecules, particularly biaryls, which are common structures in pharmaceuticals and advanced materials. nih.gov Beyond this, boronic acids are employed in a wide array of other transformations, including the formation of C-N and C-O bonds, and serve as crucial intermediates for creating diverse molecular architectures. nih.gov Their ability to form reversible covalent complexes with diols, such as those found in sugars, has also led to their use in chemical sensors and molecular recognition systems. wikipedia.org

Contextualization of Fluorinated Phenylboronic Acids within Synthetic Chemistry

The introduction of fluorine atoms into the structure of phenylboronic acids dramatically alters their chemical properties, creating a subclass of reagents with unique and valuable characteristics. mdpi.com Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom, a critical parameter in many of its applications. mdpi.com

This enhanced acidity is particularly beneficial in the design of sensors for cis-diol compounds, such as glucose. A lower pKa value allows the boronic acid to bind effectively to diols at physiological pH, a crucial requirement for in-vivo diagnostic tools. researchgate.net In the realm of medicinal chemistry, the incorporation of fluorine can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. acs.org Consequently, fluorinated phenylboronic acids have become indispensable building blocks for synthesizing complex, fluorine-containing bioactive molecules and advanced materials where precise electronic properties are required. mdpi.comacs.org The position of the fluorine substituent (ortho, meta, or para) provides a further level of control, with ortho-fluorine often leading to the most significant increase in acidity, partly due to the potential for intramolecular hydrogen bonding. mdpi.com

Historical Development and Evolution of Research on 3-Aminocarbonyl-2-fluorophenylboronic Acid and Related Architectures

The development of this compound is a relatively recent event, stemming from the convergence of several mature fields of research. The broader history begins with the first synthesis of a boronic acid in 1860. nih.gov A significant leap in their application came with the discovery and refinement of the Suzuki-Miyaura coupling reaction in the late 20th century.

Research into more complex, functionalized boronic acids accelerated in the early 2000s, spurred by the needs of medicinal chemistry. This was significantly influenced by the FDA approval of the boronic acid-containing drug Bortezomib in 2003, which sparked a surge of interest in organoboron compounds as potential therapeutics. nih.govresearchgate.net Simultaneously, the unique advantages conferred by fluorine led to the development of a vast catalog of fluorinated building blocks.

The specific architecture of this compound, featuring an ortho-fluoro substituent and a meta-aminocarbonyl (or carbamoyl) group, is designed for highly specific applications in drug discovery. Its emergence is not marked by a single seminal discovery paper but rather by its appearance in the patent literature as a valuable synthetic intermediate. For instance, a patent with a priority date of 2011 describes the use of "(3-carbamoyl-2-fluorophenyl)boronic acid" in the synthesis of a series of substituted diamino-pyrimidine and diamino-pyridine derivatives developed as phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov This indicates that by the early 2010s, this specific compound was being synthesized and utilized by medicinal chemists as a tool to construct complex molecular targets.

Current Research Landscape and Emerging Academic Themes for this compound

The current research landscape for this compound is predominantly centered on its application as a specialized building block in medicinal chemistry. Its primary role is that of a synthetic intermediate used to introduce a precisely substituted phenyl ring into a larger molecule, often a candidate for a therapeutic drug.

The key emerging theme is its use in the synthesis of kinase inhibitors, as demonstrated by its documented application in creating PI3K inhibitors for potential use in treating cancer and inflammatory disorders. nih.gov In this context, the compound's structure is not arbitrary; each functional group serves a purpose.

The boronic acid group is the reactive handle for coupling reactions, typically Suzuki-Miyaura coupling.

The ortho-fluorine atom influences the electronic properties of the ring and can act as a hydrogen bond acceptor or engage in other specific interactions within a protein's binding pocket.

The meta-aminocarbonyl group provides a key point for interaction, often acting as a hydrogen bond donor and/or acceptor, to anchor the molecule to its biological target.

The academic and industrial interest in this compound lies in its ability to facilitate the rapid and efficient synthesis of complex, drug-like molecules. It represents a broader trend in drug discovery known as fragment-based design, where pre-functionalized, "ready-to-use" fragments are combined to build libraries of compounds for screening against biological targets. The demand for such highly specialized reagents is driven by the continuous search for new therapeutics with high potency and selectivity.

Data Tables

Physicochemical Properties of this compound

Comparative Properties of Phenylboronic Acid Derivatives

Documented Application of this compound

Properties

IUPAC Name

(3-carbamoyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYOTCFMGEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-76-9
Record name (3-carbamoyl-2-fluorophenyl)boronic acid
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Synthetic Methodologies for 3 Aminocarbonyl 2 Fluorophenylboronic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-Aminocarbonyl-2-fluorophenylboronic Acid Framework

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. princeton.eduillinois.edu It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, the primary strategic disconnections focus on the formation of the carbon-boron bond, which is the key feature of the molecule.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Halogen-Boron Exchange Strategy. This approach disconnects the C-B bond, envisioning a precursor where the boronic acid moiety is replaced by a halogen, typically bromine or iodine. This leads back to a di-substituted benzene derivative, such as 3-bromo-2-fluorobenzamide (B1521861). This intermediate is a logical precursor because the halogen can be converted into the boronic acid group via an organometallic intermediate.

Pathway B: Directed C-H Functionalization Strategy. This more modern approach also disconnects the C-B bond but presupposes the direct conversion of a C-H bond into the C-B bond on a simpler precursor. This pathway leads back to 2-fluorobenzamide (B1203369). The synthesis would then rely on the directing effect of the aminocarbonyl group to install the boronic acid at the C3 position.

These two disconnections form the basis for the conventional and advanced synthetic methodologies discussed in the following sections.

Conventional Approaches to Arylboronic Acid Synthesis Applicable to this compound

Conventional methods for synthesizing arylboronic acids have long relied on the generation of organometallic intermediates from halogenated arenes or through the activation of specific C-H bonds by directing groups.

Halogen-Boron Exchange Reactions via Organometallic Intermediates

One of the most common methods for preparing arylboronic acids involves the reaction of an aryl organometallic species with a borate (B1201080) ester. nih.gov This is typically achieved through a halogen-metal exchange, followed by electrophilic trapping of the resulting intermediate.

The synthesis of this compound via this method would commence with a precursor like 3-bromo-2-fluorobenzamide. The key steps are:

Formation of the Organometallic Intermediate: The bromo-substituted precursor is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C) in an anhydrous solvent like tetrahydrofuran (THF). pitt.edu This effects a lithium-halogen exchange, generating a highly reactive aryllithium species.

Borylation: The aryllithium intermediate is then quenched with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃). pitt.edu

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound. pitt.edu

This method is highly effective but requires stringent anhydrous conditions and cryogenic temperatures due to the reactivity of the organolithium intermediates.

Table 1: Typical Reagents and Conditions for Halogen-Boron Exchange

Step Reagent Typical Conditions Purpose
Halogen-Metal Exchange n-Butyllithium or tert-Butyllithium Anhydrous THF, -78 °C Generation of aryllithium intermediate
Borylation Trimethyl borate (B(OMe)₃) -78 °C to room temperature Installation of the boronate ester group

Directed ortho-Metalation and Subsequent Borylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgdoi.org It utilizes a "directed metalation group" (DMG) already present on the ring to guide a strong base to deprotonate a specific, adjacent C-H bond. uwindsor.caharvard.edu

For the synthesis of this compound, the starting material is 2-fluorobenzamide. The amide functional group (-CONH₂) is a potent DMG. baranlab.org The synthesis proceeds as follows:

Directed Lithiation: The starting material is treated with a strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The Lewis basic oxygen and nitrogen of the amide group coordinate to the lithium cation, directing the base to deprotonate the C-H bond at the ortho C3 position. The electron-withdrawing nature of the fluorine at C2 further increases the acidity of the C3 proton, facilitating this deprotonation.

Borylation and Hydrolysis: The resulting aryllithium species is then quenched with a trialkyl borate and subsequently hydrolyzed, as in the halogen-boron exchange method, to afford the target boronic acid.

The DoM strategy offers excellent regiocontrol and avoids the need to synthesize a halogenated precursor, making it a more atom-economical approach.

Table 2: Comparison of Bases for Directed ortho-Metalation

Base Formula Key Characteristics
n-Butyllithium (n-BuLi) CH₃(CH₂)₃Li Highly reactive, can sometimes add to the carbonyl group.
sec-Butyllithium (s-BuLi) CH₃CH₂CH(Li)CH₃ More basic and sterically hindered than n-BuLi.
Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLi Strong, non-nucleophilic base, commonly used for DoM.

Advanced and Sustainable Synthetic Routes for this compound

Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These include transition metal-catalyzed reactions that create C-B bonds directly from C-H bonds and the use of continuous flow technology to improve process safety and scalability.

Transition Metal-Catalyzed C-H Borylation Methodologies

Transition metal-catalyzed C-H activation and borylation has emerged as a powerful tool for the synthesis of arylboronic acids. rsc.org This methodology allows for the direct conversion of an aromatic C-H bond to a C-B bond, often with high regioselectivity and functional group tolerance, avoiding the need for organometallic intermediates. rsc.org

Iridium-based catalysts are particularly effective for this transformation. rsc.org In the context of synthesizing this compound, the reaction would likely proceed as:

Starting Material: 2-fluorobenzamide

Boron Source: A diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Catalyst: An iridium complex, often generated in situ from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine-based ligand.

Mechanism: The amide group can act as a directing group, guiding the iridium catalyst to selectively activate the C-H bond at the C3 position, leading to the formation of a boronate ester. Subsequent hydrolysis yields the desired product.

This method is highly attractive due to its operational simplicity and avoidance of harsh reagents and cryogenic conditions.

Table 3: Components of a Typical Catalytic C-H Borylation Reaction

Component Example Role in Reaction
Substrate 2-Fluorobenzamide Provides the aromatic C-H bond for borylation.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Source of the boron moiety.
Catalyst Precursor [Ir(OMe)(cod)]₂ Source of the active Iridium catalyst.
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) Modifies the catalyst's reactivity and stability.

Flow Chemistry and Continuous Processing for Enhanced Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govuc.pt This technology offers significant advantages over traditional batch synthesis, especially for reactions that are highly exothermic or involve hazardous reagents, such as the organolithium-based routes to boronic acids. thieme-connect.de

Applying flow chemistry to the synthesis of this compound via lithium-halogen exchange or DoM can lead to:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling pyrophoric organolithiums and managing exothermic quenching steps.

Precise Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction temperature and residence time, leading to higher yields and fewer byproducts. chemistryviews.org

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up large batch reactors.

Automation and Integration: Flow systems allow for the seamless integration of multiple reaction, quenching, and workup steps into a single, automated process. chemistryviews.org

A typical flow setup would involve pumping streams of the aryl halide and the organolithium reagent into a cooled microreactor to mix and react, followed by the introduction of the borate ester in a subsequent mixing zone before collection or further in-line processing.

Table 4: Comparison of Batch vs. Flow Processing for Organolithium Reactions

Parameter Batch Processing Flow Chemistry
Safety Higher risk due to large volumes of reactive intermediates. Significantly improved safety with small internal volumes.
Heat Transfer Limited by surface-area-to-volume ratio, risk of "hot spots". Excellent heat transfer, precise temperature control.
Mixing Can be inefficient at large scales. Rapid and efficient mixing.
Scalability Challenging, requires re-optimization. Straightforward, "scaling-out" by continuous operation.

| Reaction Time | Typically hours. | Can be reduced to minutes or even seconds. |

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The scalable synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield, minimize impurities, and ensure process safety and economic viability. A common synthetic approach would likely involve the ortho-metalation of a 2-fluorobenzamide precursor followed by borylation. Key parameters for optimization in such a process are outlined below.

Choice of Base and Solvent: The selection of an appropriate organolithium base and solvent system is critical for efficient and selective ortho-lithiation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to deprotonate the position ortho to the directing aminocarbonyl group. The choice of solvent, typically an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, can significantly influence the solubility of intermediates and the rate of reaction. The addition of co-solvents or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve yields.

Temperature Control: Ortho-lithiation reactions are typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic addition to the amide. Precise temperature control is crucial for scalability, as exothermic events can lead to reduced yields and the formation of impurities. A gradual warm-up to a specific temperature may be required for the subsequent borylation step to proceed to completion.

Borylating Agent and Quenching Conditions: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles used to trap the generated aryl anion. The stoichiometry of the borylating agent must be carefully controlled to avoid the formation of over-borylated byproducts. The reaction is typically quenched with an acidic aqueous solution to hydrolyze the boronate ester and afford the desired boronic acid. The nature and concentration of the acid, as well as the quenching temperature, can impact the final product's purity and ease of isolation.

Purification Strategy: For scalable synthesis, a robust and efficient purification method is paramount. Crystallization is often the preferred method for obtaining highly pure material on a large scale. Optimization of the crystallization solvent system, temperature profile, and seeding strategy is necessary to achieve high recovery of the final product with the desired purity specifications.

The following interactive data table summarizes the impact of various reaction parameters on the yield of a hypothetical scalable synthesis of this compound, based on typical results for analogous reactions.

ParameterCondition ACondition BCondition CYield (%)
Base n-BuLiLDALiTMP65
Solvent THFDiethyl EtherTHF/TMEDA78
Temperature (°C) -50-78-9085
Borylating Agent Trimethyl borateTriisopropyl borateTributyl borate72

This data is illustrative and based on general principles of ortho-lithiation/borylation reactions.

Chemo- and Regioselective Considerations in the Synthesis of Substituted Phenylboronic Acids

The synthesis of a polysubstituted aromatic compound like this compound presents significant challenges in controlling chemo- and regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of the borylation step.

Directing Group Effects: In the context of an ortho-lithiation strategy, the aminocarbonyl group serves as a powerful directing metalating group (DMG), guiding the deprotonation to the adjacent ortho position. The fluorine atom at the 2-position further acidifies the C3-proton, facilitating its abstraction by the organolithium base. This synergistic effect is key to achieving high regioselectivity. However, the presence of multiple functional groups requires careful consideration of their compatibility with the strongly basic conditions of the reaction.

Competition between Directing Groups: In more complex substrates, competition between different directing groups can lead to mixtures of regioisomers. The relative directing ability of various functional groups has been extensively studied, and this knowledge can be leveraged to design synthetic routes that favor the formation of the desired isomer. For this compound, the amide is a significantly stronger directing group than fluorine, ensuring lithiation occurs at the 3-position.

Iridium-Catalyzed C-H Borylation: An alternative approach that offers different regioselectivity is the iridium-catalyzed C-H borylation. The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered C-H bond. For a 2-fluorobenzamide precursor, this method would likely lead to borylation at the less sterically hindered positions, making it less suitable for the synthesis of the target molecule where borylation is required at the sterically encumbered 3-position. However, the development of ligands that can control the regioselectivity of iridium-catalyzed borylation is an active area of research and may offer future synthetic routes.

The following table highlights the regiochemical outcome of different borylation strategies for a generic substituted benzamide.

Borylation MethodDirecting InfluenceMajor Regioisomer
Ortho-lithiation/BorylationElectronic (Directing Group)Ortho to directing group
Iridium-catalyzed C-H BorylationStericLeast sterically hindered position

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that involve fewer steps and generate less waste are preferred. For instance, a direct C-H borylation, if regioselectivity can be controlled, would be more atom-economical than a multi-step sequence involving protection and deprotection steps.

Use of Safer Solvents: The choice of solvents has a significant impact on the environmental profile of a synthesis. Traditional ethereal solvents used in ortho-lithiation are flammable and can form explosive peroxides. The exploration of greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better safety profile, is a key consideration. In some modern borylation reactions, the use of more environmentally benign solvents is being explored.

Energy Efficiency: Conducting reactions at or near ambient temperature reduces energy consumption. While ortho-lithiation reactions typically require very low temperatures, process optimization should aim to find conditions that are as mild as possible without compromising yield and selectivity. The use of highly active catalysts that can operate under milder conditions is a central goal of green chemistry.

Catalysis: The use of catalytic methods, such as the aforementioned iridium-catalyzed borylation, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents that generate significant amounts of waste. While not directly applicable for the specific regiochemistry of the target molecule with current technology, the development of new catalytic systems is a promising avenue for greener syntheses of substituted phenylboronic acids.

Waste Reduction: Minimizing waste generation is a primary goal. This can be achieved through the optimization of reaction conditions to improve yields and reduce byproduct formation, as well as by developing efficient work-up and purification procedures that minimize solvent use and waste streams.

By integrating these green chemistry principles into the design and development of the synthetic process, the production of this compound can be made more sustainable and environmentally responsible.

1,2-Bis(di-tert-butylphosphino)ethane - Wikipedia 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) is an organophosphorus compound with the formula (t-Bu2PCH2)2. It is a white solid that is soluble in organic solvents. This diphosphine ligand is used in catalysis. With its large cone angle and flexible backbone, it is used in Buchwald-Hartwig amination and Suzuki coupling reactions. ... 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) is an organophosphorus compound with the formula (t-Bu2PCH2)2. It is a white solid that is soluble in organic solvents. This diphosphine ligand is used in catalysis. With its large cone angle and flexible backbone, it is used in Buchwald-Hartwig amination and Suzuki coupling reactions. 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Design, synthesis, and biological evaluation of novel substituted 4-(1-phenyl-1H-pyrazol-4-yl)pyrimidines as potential PARP1 inhibitors ... This compound ... Suzuki-Miyaura coupling reaction between 4-chloro-6-methyl-2-(methylthio)pyrimidine (4) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-pyrazole (3) in the presence of Pd(dppf)Cl2 and K2CO3 in 1,4-dioxane/H2O afforded 6-methyl-2-(methylthio)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidine (5) in a 90% yield. ... To a solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine (4, 1.0 g, 5.7 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-pyrazole (3, 1.8 g, 6.3 mmol) in 1,4-dioxane (50 mL) and H2O (5 mL) were added Pd(dppf)Cl2 (0.4 g, 0.57 mmol) and K2CO3 (2.4 g, 17.1 mmol). 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Chemical Reactivity and Mechanistic Investigations of 3 Aminocarbonyl 2 Fluorophenylboronic Acid

Functional Group Transformations and Derivatizations of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorinated Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution reactions is dictated by the electronic interplay of its three substituents: the fluorine atom, the boronic acid group, and the aminocarbonyl group. These groups exert both inductive and resonance effects, which collectively influence the electron density of the aromatic ring and direct the regioselectivity of incoming electrophiles or nucleophiles. numberanalytics.comlibretexts.org

The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). libretexts.org While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. youtube.com

The boronic acid group, -B(OH)₂, is generally considered a weak electron-withdrawing group by induction and does not have a significant resonance effect. researchgate.net Its primary influence is deactivating the ring, particularly at the ipso and ortho positions. The aminocarbonyl group (-CONH₂) is also deactivating due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position relative to itself. numberanalytics.comnih.gov

In this compound, the substituents are arranged as follows:

-F at position 2

-CONH₂ at position 3

-B(OH)₂ at position 1

The combined influence of these groups makes the aromatic ring electron-deficient and thus generally deactivated towards electrophilic aromatic substitution (EAS) . masterorganicchemistry.com The fluorine atom directs ortho and para (positions 3 and 5), while the aminocarbonyl group directs meta (positions 1 and 5). The boronic acid group also deactivates. The confluence of these directing effects suggests that any potential electrophilic attack would most likely occur at position 5, which is para to the fluorine and meta to the aminocarbonyl group.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) , particularly if a suitable leaving group is present. science.gov For SNAr to occur, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as this placement allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. In this molecule, the fluorine atom itself could potentially act as a leaving group, activated by the ortho boronic acid and aminocarbonyl groups, both of which are electron-withdrawing.

Lewis Acidity and Boronate Complex Formation of this compound

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. nih.gov They exist in equilibrium with a tetrahedral boronate form in aqueous solution. ru.nl The strength of the Lewis acidity is commonly expressed by the pKₐ value, which measures the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. The pKₐ is highly sensitive to the electronic effects of substituents on the phenyl ring. researchgate.net

Electron-withdrawing groups generally decrease the pKₐ (increase acidity) by stabilizing the negative charge on the resulting boronate anion. mdpi.comlibretexts.org Conversely, electron-donating groups increase the pKₐ (decrease acidity). For this compound, both the ortho-fluoro and meta-aminocarbonyl groups are electron-withdrawing.

The fluoro substituent at the ortho position is expected to significantly increase Lewis acidity (lower the pKₐ) due to its strong inductive electron withdrawal. mdpi.com

The aminocarbonyl substituent at the meta position also contributes an electron-withdrawing effect, further increasing acidity. researchgate.net

Therefore, it is predicted that this compound would be a stronger Lewis acid (having a lower pKₐ) than unsubstituted phenylboronic acid (pKₐ ≈ 8.8). ru.nlresearchgate.net This enhanced acidity facilitates the formation of tetrahedral boronate complexes with nucleophiles, such as diols, at a lower pH compared to phenylboronic acid itself. nih.govresearchgate.net The formation of these reversible covalent complexes is a key feature of boronic acid chemistry. wiley-vch.de

Below is a table comparing the pKₐ values of various substituted phenylboronic acids, which helps to contextualize the expected acidity of the title compound.

Data compiled from various sources on the pKₐ of substituted phenylboronic acids. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Detailed Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies on this compound are not widely available, its behavior can be inferred from the extensive research on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. libretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition : A low-valent Pd(0) species reacts with an organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is often the rate-determining step, especially with less reactive halides like aryl chlorides. nih.govnih.gov

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The Pd(II) complex then reacts with the boronate to form a new diorganopalladium(II) intermediate (Ar-Pd-Ar'), displacing the halide. The exact nature of the transmetalation transition state is complex, but it is believed to involve the formation of a Pd-O-B linkage. researchgate.net The Lewis acidity of the boronic acid is crucial here; more electron-deficient boronic acids, like the title compound, may undergo transmetalation more readily. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. uwindsor.ca

The rate-determining step can vary depending on the specific reactants, catalyst, and conditions. researchgate.net For electron-deficient boronic acids and reactive aryl halides (like bromides or iodides), transmetalation can become the rate-determining step. researchgate.net The electronic properties of this compound—specifically its increased Lewis acidity and the electron-deficient nature of the phenyl ring—would likely influence the kinetics of the transmetalation step.

The efficiency and outcome of reactions involving arylboronic acids are highly dependent on additives and the solvent system.

Bases : A base is essential for the transmetalation step in the Suzuki-Miyaura coupling. It activates the boronic acid by converting it to a more reactive tetracoordinate boronate anion. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly affect reaction rates and yields.

Ligands : Phosphine ligands are commonly used to stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. The choice of ligand can influence the rate of both oxidative addition and reductive elimination. For challenging substrates, such as those that are sterically hindered or electronically deactivated, specialized ligands like Buchwald's biarylphosphines are often employed. nih.gov

Solvent Effects : The choice of solvent can dramatically impact reaction rates and yields by influencing the solubility of reagents, the stability of intermediates, and the activity of the catalyst. digitellinc.comhes-so.ch Suzuki-Miyaura reactions are often performed in aprotic solvents like THF, dioxane, or toluene, frequently with water as a co-solvent to aid in dissolving the base and the boronate salt. nih.govheia-fr.ch The polarity of the solvent can affect the rate-determining step; more polar solvents may favor pathways involving ionic intermediates. whiterose.ac.uk For a substituted, polar molecule like this compound, a polar aprotic solvent system would likely be required for good solubility and reactivity.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the transition state of the rate-determining step. nih.govnih.gov By measuring the reaction rates of molecules containing different isotopes (e.g., ¹²C vs. ¹³C), changes in bonding at a particular atom in the transition state can be probed.

In the context of the Suzuki-Miyaura reaction, ¹³C KIEs have been used to distinguish between oxidative addition and transmetalation as the rate-determining step. nih.govacs.org

A significant normal KIE at the carbon-halide bond (k¹²/k¹³ > 1) suggests that this bond is being broken in the rate-determining step, implicating oxidative addition . nih.gov

A significant normal KIE at the carbon-boron bond would indicate that this bond is changing in the rate-determining step, pointing towards transmetalation . acs.org

The table below shows representative experimental KIE values for key steps in a model Suzuki-Miyaura reaction.

Data adapted from studies on the mechanism of the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction. nih.govacs.org

Intermediate characterization is crucial for confirming a proposed catalytic cycle. Techniques such as low-temperature NMR spectroscopy and mass spectrometry are used to detect and structurally characterize transient species. researchgate.netnsf.gov In the Suzuki-Miyaura reaction, significant effort has been dedicated to characterizing the elusive palladium-boron intermediates involved in the transmetalation step. researchgate.netnih.gov Studies have successfully identified and characterized various Pd(II) intermediates, including those with direct Pd-O-B linkages, confirming their role in the catalytic pathway. researchgate.netacs.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 3-Aminocarbonyl-2-fluorophenylboronic Acid as a Versatile Building Block

Arylboronic acids are widely regarded as fundamental building blocks in modern organic chemistry due to their stability, low toxicity, and versatile reactivity, particularly in carbon-carbon bond formation. fujifilm.com The specific combination of functional groups in this compound allows for its strategic incorporation into diverse and complex molecular frameworks.

Convergent synthesis strategies aim to build large, complex molecules by first preparing separate fragments and then coupling them together in the final stages. This approach is often more efficient than linear synthesis. Arylboronic acids are key reagents in this context, primarily through the Suzuki-Miyaura coupling reaction, a powerful method for forming C(sp²)–C(sp²) bonds. nih.govorganic-chemistry.org

This compound is well-suited for such late-stage coupling reactions. Its boronic acid group can react with aryl or vinyl halides (or triflates) on another molecular fragment, effectively stitching the pieces together under palladium catalysis. fujifilm.com The presence of the ortho-fluoro substituent can influence the electronic nature of the phenyl ring and may impact the efficiency and outcome of the coupling reaction. mdpi.com Post-synthesis modification approaches that incorporate unprotected boronic acids into polymer backbones represent another facet of convergent design, avoiding complex monomer synthesis and protection/deprotection steps. acs.org

Table 1: Representative Suzuki-Miyaura Coupling using a Functionalized Phenylboronic Acid

Reactant A Reactant B Catalyst Base Solvent Product
This compound Aryl Halide (Ar-X) Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 3-Aminocarbonyl-2-fluoro-biphenyl derivative
This compound Vinyl Halide (R-CH=CH-X) Pd(dppf)Cl₂ Cs₂CO₃ THF Substituted Styrene derivative

This table represents hypothetical applications based on established Suzuki-Miyaura reaction conditions.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov The functional groups on this compound provide multiple avenues for the synthesis of these important ring systems.

One potential strategy involves an initial Suzuki-Miyaura coupling to introduce a side chain, followed by an intramolecular cyclization. For example, coupling with a partner that contains a reactive group could facilitate a subsequent condensation reaction with the aminocarbonyl nitrogen to form a heterocyclic ring. Furthermore, the synthesis of novel aromatic boron-nitrogen heterocycles is an area of growing interest, where boronic acids serve as key precursors for condensation with amine-containing modules to generate diverse libraries of new structures. ualberta.ca While direct examples involving this compound are not prominent in the literature, its structure is analogous to precursors used in established cyclization methodologies.

Boronic acids and their derivatives are crucial intermediates in the synthesis of biologically active compounds. nih.gov The approval of drugs like bortezomib, a proteasome inhibitor containing a boronic acid, has spurred significant interest in this class of compounds for medicinal chemistry. nih.gov

The structure of this compound contains motifs frequently found in modern drug and agrochemical candidates. The fluorinated phenyl ring is a common feature used to enhance metabolic stability or binding affinity. The amide (aminocarbonyl) functionality provides a hydrogen bonding site that is critical for molecular recognition in biological systems. Therefore, this compound serves as a valuable synthetic precursor for introducing the 2-fluoro-3-carbamoylphenyl moiety into larger, more complex molecules destined for biological screening. Its application in synthesis allows for the construction of novel scaffolds without direct discussion of their ultimate biological activity.

Role in Catalysis and Ligand Design

Beyond its role as a structural building block, the inherent chemical properties of this compound suggest its potential use in catalysis and as a precursor for designing specialized ligands.

Arylboronic acids can function as organocatalysts, leveraging the Lewis acidic nature of the boron atom. nih.gov This Lewis acidity allows them to activate carbonyls and alcohols toward nucleophilic attack, facilitating reactions such as dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. researchgate.net The ortho-fluoro substituent on this compound would likely enhance the Lewis acidity of the boron center, potentially improving its catalytic efficacy in such transformations.

In addition to organocatalysis, there is a surge of interest in transition-metal-free reactions involving arylboronic acids. nih.gov These reactions convert the carbon-boron bond into other bonds (C-C, C-N, C-O, etc.) without the need for expensive and potentially toxic transition metals. nih.govrsc.org Such transformations often proceed via the formation of a tetracoordinate "ate" complex, and the specific substituents on the aryl ring can influence the reaction's success. nih.gov

Table 2: Potential Metal-Free Transformations for Arylboronic Acids

Transformation Reagent Type Bond Formed Reference
Hydroxylation Oxidant (e.g., Oxone®) C-O nih.gov
Amination Hydroxylamine derivatives C-N nih.gov
Conjugate Addition α,β-Unsaturated Ketones C-C rsc.org
Coupling Tosylhydrazones C-C nih.gov

This table summarizes general metal-free reactions reported for arylboronic acids.

The development of chiral ligands is central to asymmetric catalysis, which seeks to produce enantiomerically pure compounds. While there are no specific reports on the use of this compound for this purpose, its structure contains functional handles that could be elaborated into chiral ligands. The aminocarbonyl group, for instance, could be modified by reacting it with chiral amines or alcohols.

Aminoboronic acids themselves have been shown to possess catalytic properties, acting as bifunctional catalysts in reactions like direct amide formation and aldol (B89426) reactions. acs.org The combination of a Lewis acidic boron center and a Lewis basic amino group in aminoboronic acids allows for dual activation of substrates. nih.gov Although the amide in this compound is less basic than a free amine, its potential for modification makes the parent molecule a plausible starting point for the synthesis of more complex chiral catalysts or ligands for asymmetric metal-catalyzed reactions. nih.gov

Application as a Co-catalyst or Additive in Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction being prime examples. In these processes, boronic acids typically serve as nucleophilic partners that transfer an organic group to the metal center in a key step called transmetalation.

While boronic acids are primarily consumed as reactants, they or their derivatives can sometimes act as additives or co-catalysts that influence the reaction's efficiency, selectivity, or rate. For instance, they might interact with the catalyst's ligands, affect the solubility of reaction components, or participate in secondary catalytic cycles.

A review of published research reveals no specific studies detailing the use of this compound as a co-catalyst or an additive in transition metal-catalyzed processes. Its primary documented role aligns with that of other phenylboronic acids: as a substrate in cross-coupling reactions. The presence of the fluoro and aminocarbonyl groups can modulate its electronic properties and reactivity as a substrate, but its function as a catalytic enhancer has not been reported.

Due to the absence of specific research findings, a data table detailing its performance as a co-catalyst or additive cannot be generated.

Integration into Polymer Chemistry and Advanced Material Fabrication

The distinct functional groups of this compound make it a potentially valuable building block in polymer and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols and for their utility in polymerization reactions.

Phenylboronic acids are frequently incorporated into polymers to create "smart" materials that respond to specific chemical stimuli, most notably glucose. The boronic acid moiety can form a reversible covalent bond with the cis-diol groups present in saccharides. This interaction can be engineered to trigger changes in the polymer's properties, such as swelling, solubility, or optical characteristics, forming the basis for glucose sensors and controlled drug delivery systems. The fluorine and aminocarbonyl groups on this compound could further tune these properties, for example, by lowering the pKₐ of the boronic acid to better match physiological pH or by providing sites for hydrogen bonding.

Despite this potential, there is no specific literature available that documents the synthesis and characterization of specialty polymers using this compound as a monomer. Research in this area has focused on other derivatives, such as 3-acrylamidophenylboronic acid.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic monomers connected by strong covalent bonds.

Boronic acids are key building blocks for a specific class of COFs, where they undergo self-condensation to form boroxine (B1236090) rings or condensation with diols to form boronate esters, creating the framework's porous structure. The properties of the resulting COF, such as its pore size, stability, and functionality, are directly determined by the structure of the boronic acid monomer. The functional groups on this compound could impart specific properties to a COF, such as selective guest adsorption or post-synthetic modification capabilities. Similarly, in MOFs, while the boronic acid itself may not coordinate directly with the metal, the molecule could be functionalized to include a coordinating group (like a carboxylic acid) to serve as a linker.

However, a search of the scientific literature did not yield any examples of MOFs or COFs that specifically incorporate this compound as a linker or monomer. The design and synthesis of these frameworks have utilized a wide variety of other boronic acid derivatives.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Self-assembly is the process by which these molecules spontaneously form ordered structures. Boronic acids are valuable components in supramolecular chemistry due to their ability to form reversible covalent bonds with diols and their capacity for hydrogen bonding through the -B(OH)₂ group. These interactions can be used to direct the self-assembly of complex architectures like macrocycles, cages, and molecular sensors.

The this compound molecule possesses several features conducive to forming supramolecular assemblies. The boronic acid group can form hydrogen-bonded dimers, the aminocarbonyl group is an excellent hydrogen bond donor and acceptor, and the aromatic ring can participate in π-π stacking. These multiple interaction sites could be exploited to create complex and functional self-assembled structures.

Nevertheless, there are currently no specific studies in the peer-reviewed literature that describe the use of this compound in supramolecular chemistry or detail its self-assembly behavior. Research has focused on other substituted phenylboronic acids for these applications.

Theoretical and Computational Chemistry Studies of 3 Aminocarbonyl 2 Fluorophenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3-Aminocarbonyl-2-fluorophenylboronic acid. These calculations provide a detailed picture of how the interplay between the boronic acid, fluorine, and aminocarbonyl substituents dictates the molecule's properties.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the aminocarbonyl group, which are electron-rich moieties. The LUMO, conversely, is anticipated to have significant contributions from the electron-deficient boronic acid group, specifically the empty p-orbital on the boron atom. The fluorine atom, being highly electronegative, influences the energies of these orbitals through inductive effects.

The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on analogous substituted phenylboronic acids suggest that the HOMO-LUMO gap for this compound would be in a range that indicates moderate stability and reactivity, suitable for applications in organic synthesis. lodz.pl

Table 1: Calculated Frontier Orbital Energies for Substituted Phenylboronic Acids (Illustrative Data)

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenylboronic Acid B3LYP/6-311++G(d,p) -6.89 -1.30 5.59
3-Aminophenylboronic acid B3LYP/6-31G(d,p) -5.75 -0.85 4.90
3-Cyanophenylboronic acid B3LYP/6-311++G(d,p) -7.45 -1.86 5.59
2-Fluorophenylboronic acid DFT Calculation -7.12 -1.45 5.67

This table presents illustrative data from computational studies on related phenylboronic acid derivatives to provide a comparative context. The exact values for this compound would require specific calculations.

The distribution of electron density within this compound governs its electrostatic properties and intermolecular interactions. The aminocarbonyl group acts as an electron-donating group through resonance, increasing electron density on the phenyl ring, particularly at the ortho and para positions relative to it. However, its carbonyl oxygen also acts as a hydrogen bond acceptor. The fluorine atom and the boronic acid group are electron-withdrawing, leading to regions of lower electron density.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the boronic acid and aminocarbonyl groups, as well as the fluorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be concentrated around the hydrogen atoms of the boronic acid's hydroxyl groups and the amine, highlighting their propensity for nucleophilic interaction and hydrogen bonding.

The presence of single bonds in this compound allows for rotation around the C-B, B-O, and C-C(O) bonds, leading to various possible conformations. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions.

Computational studies on ortho-fluorinated phenylboronic acids have shown the possibility of a weak intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid moiety. nih.govmdpi.com This interaction can influence the preferred orientation of the boronic acid group relative to the phenyl ring.

The rotation of the boronic acid group around the C-B bond is associated with a rotational energy barrier. Theoretical calculations on similar phenylboronic acids indicate that this barrier is relatively low, suggesting that the molecule is flexible at room temperature. mdpi.com The aminocarbonyl group's orientation is also crucial, with potential for hydrogen bonding between the amine protons and the adjacent fluorine atom, which could stabilize a particular conformation. A potential energy surface scan can map these rotational barriers and identify the most stable conformers.

Table 2: Calculated Rotational Barriers for Phenylboronic Acid Derivatives (Illustrative Data)

Compound Rotational Barrier (kcal/mol) Most Stable Conformation
Phenylboronic Acid ~4.2 Perpendicular B(OH)₂ to ring
1,3-Phenylenediboronic Acid ~8.9 Non-coplanar boronic groups
2-Fluorophenylboronic acid Varies with OH orientation Influenced by O-H···F interaction

This table provides examples of calculated rotational barriers for related compounds to illustrate the expected range for this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

A Potential Energy Surface (PES) represents the energy of a molecular system as a function of its geometry. By scanning the PES along a defined reaction coordinate (e.g., the distance between two reacting atoms), chemists can map out the energy profile of a reaction. researchgate.net This allows for the identification of energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states.

Reactions are typically carried out in a solvent, which can have a significant impact on their course. Computational models can account for solvent effects in two main ways: through implicit solvent models or explicit solvent models. wikipedia.orgwikipedia.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for stabilizing transition states or intermediates. youtube.com

For reactions of this compound, a hybrid approach, where a few explicit solvent molecules are included to model specific interactions in the first solvation shell, with the bulk solvent treated implicitly, often provides a good balance between accuracy and computational cost. The choice of solvent can influence reaction barriers and the relative stability of intermediates, making accurate solvent modeling essential for predictive computational studies.

Prediction and Rationalization of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions for experimental validation)

First-principles quantum chemical calculations serve as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the accurate determination of molecular structure and electronic properties, which in turn form the basis for simulating various types of spectra. Such theoretical predictions are invaluable for validating experimental data and providing a deeper understanding of the molecule's behavior at an atomic level.

Computational studies on similar molecules, such as 3-fluorophenylboronic acid and 3-bromophenylboronic acid, have established robust methodologies for these predictions. nih.govresearchgate.net Typically, the equilibrium geometry of the molecule is first optimized using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.govresearchgate.net Once the optimized structure is obtained, further calculations can be performed to predict spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) chemical shifts are commonly computed using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govresearchgate.net This approach has shown good agreement with experimental ¹H and ¹³C NMR spectra recorded in solvents like DMSO. nih.gov Theoretical calculations can help assign complex spectra and understand how the electronic environment, influenced by the fluorine, aminocarbonyl, and boronic acid groups, affects the chemical shifts of each nucleus.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated wavenumbers are often scaled using a specific factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov The Total Energy Distribution (TED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-F stretching, N-H bending, or B-O-H vibrations. nih.govresearchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researchgate.net By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insight into the nature of the electronic excitations (e.g., π→π* transitions). nih.gov

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H ShiftPredicted ¹³C Shift
C1-118.5
C2-F-163.0 (d, ¹JCF)
C3-CONH₂-125.0
C4-135.2
C5-123.8
C6-130.1
NH₂7.8 (s, 2H)-
B(OH)₂8.2 (s, 2H)-
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound.
Frequency (cm⁻¹)Assignment (Based on TED)Vibrational Mode
3450ν(N-H)Amide N-H symmetric stretch
3350ν(O-H)Boronic acid O-H stretch
1680ν(C=O)Amide I band (C=O stretch)
1610δ(N-H)Amide II band (N-H bend)
1350ν(B-O)B-O asymmetric stretch
1250ν(C-F)C-F stretch
Table 3: Predicted Electronic Transitions for this compound.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.15HOMO → LUMO (π→π)
S₀ → S₂2400.45HOMO-1 → LUMO (π→π)

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Boronic Acid Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net These models are a valuable computational tool for predicting the reactivity of new compounds without the need for extensive experimentation. For boronic acid derivatives, QSRR can be applied to understand and predict various aspects of their chemical behavior, such as their binding affinity to diols, their catalytic activity, or their potential toxicity. nih.govresearchgate.net

A QSRR model is developed by calculating a set of molecular descriptors for a series of boronic acids with known reactivity data. These descriptors are numerical values that encode different aspects of the molecule's structure, including steric, electronic, and thermodynamic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed reactivity. nih.gov

Key applications for QSRR in the context of boronic acids include:

Binding Affinity: Boronic acids are well-known for their ability to form reversible covalent complexes with diols, a property crucial for their use in sensors and biomaterials. nih.gov QSRR studies can correlate descriptors like pKa, electronic properties of the phenyl ring substituents, and steric hindrance around the boron atom with the binding constants for diols like glucose or fructose. nih.govamanote.com

Catalytic Activity: In reactions like the Suzuki-Miyaura coupling, the performance of the boronic acid is dependent on its electronic and steric properties. QSRR models can help in the selection or design of boronic acids with optimal reactivity for specific catalytic cycles.

Biological Activity/Toxicity: While some boronic acids are used as therapeutic agents, others have shown potential for mutagenicity. researchgate.net QSRR can be employed to identify structural features associated with adverse effects, although predicting such complex biological outcomes remains a significant challenge, and current in silico models may have limited predictive power for this class of compounds. researchgate.net

The development of a robust QSRR model for a class of compounds like this compound derivatives would involve calculating a wide range of descriptors.

Table 4: Examples of Molecular Descriptors for QSRR Studies of Boronic Acids.
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ElectronicHammett constant (σ), HOMO/LUMO energiesElectron-donating/withdrawing nature of substituents, electrophilicity/nucleophilicity
StericTaft steric parameter (Es), Molecular volumeSize and shape of substituents near the reaction center
TopologicalWiener index, Connectivity indicesMolecular branching and connectivity
Quantum ChemicalPartial atomic charges, Dipole momentCharge distribution and overall polarity
ThermodynamicpKa, Solvation energyAcidity of the boronic acid, interaction with solvent

In Silico Design of Novel Boronic Acid Analogs with Tuned Reactivity Based on the this compound Motif

In silico design leverages computational techniques to rationally create novel molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. The this compound structure serves as a versatile motif that can be systematically modified to tune its reactivity for specific applications, such as enzyme inhibition or materials science. nih.govnih.gov The process of designing new analogs typically involves several computational steps.

First, a clear design objective is established, such as increasing binding affinity to a specific biological target or altering the pKa of the boronic acid. Molecular docking studies can be used to predict how analogs of the parent molecule might bind to a protein's active site. mdpi.com These studies help to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and suggest modifications that could enhance binding. For instance, replacing the aminocarbonyl group with other hydrogen-bond donors or acceptors could lead to improved interactions with a target protein. mdpi.comresearchgate.net

Another key strategy is the systematic modification of substituents on the phenyl ring. By computationally evaluating a virtual library of analogs with different functional groups at various positions, researchers can explore the "structure-activity landscape." Quantum chemical calculations can predict how these modifications will affect key properties like electronic distribution, steric profile, and pKa. mdpi.com For example, adding electron-withdrawing groups is expected to decrease the pKa, making the boronic acid more acidic and potentially a stronger binder to diols at physiological pH.

The design process often focuses on achieving a balance of multiple properties. For therapeutic applications, analogs must not only exhibit high potency but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. Computational models can predict properties like solubility, lipophilicity (logP), and potential metabolic liabilities for the designed analogs, allowing for early-stage filtering of unpromising candidates. The goal is to identify a small number of high-potential analogs for chemical synthesis and experimental validation, confirming that the boronic acid group is essential to the desired activity. nih.gov

Table 5: Hypothetical Analogs of this compound and Their Design Rationale.
Modification on Parent MotifHypothetical AnalogDesign RationalePredicted Effect
Modify the amide group3-(N-methylaminocarbonyl)-2-fluorophenylboronic acidAlter hydrogen bonding capacity and lipophilicityMay change binding specificity and cell permeability
Replace the amide group2-Fluoro-3-sulfonamidophenylboronic acidIntroduce a stronger hydrogen bond donor/acceptor and a more acidic protonIncreased binding affinity to targets with complementary electrostatics
Add substituent on the ring5-Chloro-3-aminocarbonyl-2-fluorophenylboronic acidIntroduce an electron-withdrawing group to modulate pKaLower pKa, potentially increasing diol binding at neutral pH
Modify the boronic acidThis compound pinacol (B44631) esterMask the boronic acid to act as a prodrug or improve stabilityIncreased stability, potential for controlled release of the active boronic acid

Advanced Analytical Methodologies for Research Scale Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Reaction Progress Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Aminocarbonyl-2-fluorophenylboronic acid. The application of various NMR techniques, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, provides a complete picture of the molecule's connectivity and environment.

In ¹H NMR spectroscopy, the aromatic protons of the phenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and the neighboring fluorine atom. The protons of the aminocarbonyl group would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and temperature.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon directly attached to the fluorine atom would show a large one-bond C-F coupling constant, which is characteristic and confirmatory. The carbonyl carbon and the carbon bearing the boronic acid group would also have distinct chemical shifts.

Given the presence of boron and fluorine, ¹¹B and ¹⁹F NMR are particularly informative. ¹¹B NMR would show a characteristic signal for the boronic acid group, and its chemical shift would be indicative of its electronic environment. ¹⁹F NMR provides a sensitive probe into the local environment of the fluorine atom, with its chemical shift and coupling to neighboring protons and carbons offering further structural confirmation.

While specific spectral data for this compound is not widely available in published literature, the expected data can be inferred from related structures. For instance, in studies of other fluorinated phenylboronic acids, the fluorine substituent significantly influences the chemical shifts of adjacent protons and carbons. researchgate.net

NMR spectroscopy is also a powerful technique for real-time monitoring of the synthesis of this compound. By acquiring spectra at various time points during a reaction, the consumption of starting materials and the formation of the product and any intermediates can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data for similar compounds, as specific experimental data is not readily available in the public domain.)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (Aromatic) 7.0 - 8.0 m J(H,H) = 7-9, J(H,F) = 2-10
¹H (NH₂) 7.5 - 8.5 br s -
¹H (B(OH)₂) 8.0 - 9.0 br s -
¹³C (C-B) 120 - 130 d J(C,F) ≈ 5-15
¹³C (C-F) 160 - 170 d J(C,F) ≈ 240-260
¹³C (C=O) 165 - 175 s -
¹¹B 25 - 35 br s -

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Insights and Trace Analysis

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are critical for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from isobaric impurities. For this compound (C₇H₇BFNO₃), the expected exact mass would be a key identifier.

MS/MS is employed to study the fragmentation patterns of the molecule. By selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The analysis of these fragments provides valuable information about the compound's structure and the relative strengths of its chemical bonds. Common fragmentation pathways for this molecule would likely involve the loss of water from the boronic acid group, cleavage of the aminocarbonyl side chain, and fragmentation of the aromatic ring. While specific fragmentation data for this compound is not available, general fragmentation patterns for amides and carboxylic acids can provide clues. libretexts.orgmiamioh.edu The natural isotopic distribution of boron (¹⁰B and ¹¹B) would also result in a characteristic isotopic pattern for boron-containing fragments, aiding in their identification. nih.gov

These techniques are also invaluable for trace analysis, enabling the detection and identification of low-level impurities that may be present in the final product or as byproducts in a reaction mixture. This is particularly important for applications where high purity is required.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound (Note: These are predicted values as specific experimental data is not publicly available.)

Ion Predicted m/z Possible Identity
[M+H]⁺ 184.0558 Protonated molecule
[M-H₂O+H]⁺ 166.0452 Loss of water
[M-NH₃+H]⁺ 167.0300 Loss of ammonia
[M-B(OH)₂+H]⁺ 140.0404 Loss of boronic acid group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and In Situ Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive means of identifying the functional groups present in this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds and would show characteristic absorption bands for the various functional groups in the molecule. The O-H stretching of the boronic acid group would appear as a broad band, typically in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amide would also be found in this region, usually as two distinct peaks. The C=O stretching of the amide group is a strong and characteristic absorption, expected around 1650-1690 cm⁻¹. The B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. The C-F stretching vibration would likely be observed in the 1100-1300 cm⁻¹ range. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Both FT-IR and Raman spectroscopy can be adapted for in situ reaction monitoring using fiber-optic probes. This allows for the real-time tracking of changes in the concentrations of reactants, intermediates, and products by monitoring the intensity of their characteristic vibrational bands. This approach provides valuable kinetic and mechanistic information for the synthesis of this compound.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: Wavenumbers are approximate and based on typical ranges for the respective functional groups.)

Functional Group Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
O-H (Boronic Acid) Stretching 3200-3600 (broad) Weak
N-H (Amide) Stretching 3100-3500 (two bands) Moderate
C-H (Aromatic) Stretching 3000-3100 Strong
C=O (Amide) Stretching 1650-1690 Moderate
C=C (Aromatic) Stretching 1450-1600 Strong
B-O Stretching 1300-1400 Moderate

X-ray Crystallography for Precise Solid-State Structural Determination of Synthetic Intermediates and Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, analysis of its crystalline derivatives or synthetic intermediates can provide invaluable structural information.

While a crystal structure for this compound is not available in the public domain, data from closely related compounds such as 4-Amino-3-fluorophenylboronic acid and 2-Fluorophenylboronic acid can provide insights into the likely structural features. nih.govpitt.edu For example, the crystal structure of 2-Fluorophenylboronic acid reveals a dimeric structure formed through hydrogen bonds between the boronic acid groups. nih.gov

Table 4: Representative Crystallographic Data for a Related Compound: 2-Fluorophenylboronic acid nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 5.10172
b (Å) 5.55660
c (Å) 22.0587
α (°) 90.00
β (°) 94.731
γ (°) 90.00

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

For the analysis of boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed. americanpharmaceuticalreview.com A C18 column is a typical stationary phase, and the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. The hydrophilic nature of the boronic acid group can sometimes lead to poor retention on standard C18 columns. americanpharmaceuticalreview.com In such cases, the use of ion-pairing reagents or specialized stationary phases may be necessary to achieve adequate separation from impurities. americanpharmaceuticalreview.com

The development of a robust HPLC method is crucial for monitoring the purity of synthesized batches of this compound and for separating it from starting materials, byproducts, and isomers. A patent for the HPLC analysis of a related compound, 3,4,5-trifluorophenylboronic acid, utilized an octadecyl silane (B1218182) column with a water-acetonitrile mobile phase containing phosphoric acid. google.com

Gas Chromatography (GC) could also be a viable technique, although it would likely require derivatization of the polar boronic acid and amide functional groups to increase volatility and thermal stability.

Table 5: General Starting Conditions for HPLC Method Development for this compound

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-aminocarbonyl-2-fluorophenylboronic acid, and how do substituents influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling (Pd-catalyzed) due to the boronic acid moiety. The fluorine substituent at the 2-position and the aminocarbonyl group at the 3-position may sterically and electronically influence coupling efficiency. For example, electron-withdrawing fluorine can activate the boronic acid toward transmetallation but may also reduce nucleophilicity. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with optimized base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) systems. Monitor reaction progress via TLC or LC-MS to prevent over-reaction or protodeboronation .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : ¹¹B NMR (~30 ppm for boronic acid) and ¹⁹F NMR (to confirm fluorine position).
  • X-ray crystallography : Resolve structural ambiguities (e.g., boron hybridization, hydrogen bonding). SHELX programs are widely used for refinement .
  • HPLC-MS : Detect impurities like boroxines (common in boronic acids). Store samples at 0–6°C to minimize degradation .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile building block:

  • Biaryl synthesis : Couple with aryl halides to form complex scaffolds (e.g., drug candidates).
  • Functional group compatibility : The aminocarbonyl group enables further derivatization (e.g., amidation, click chemistry).
  • Fluorine-directed reactivity : Fluorine can act as a directing group in C–H activation reactions. Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-coupling yields when using sterically hindered substrates?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Pre-activation : Convert the boronic acid to a more reactive ester (e.g., MIDA or pinacol ester).
  • Microwave-assisted synthesis : Enhance reaction kinetics under controlled conditions.
  • Competition experiments : Compare coupling rates with model substrates (e.g., meta- vs. para-substituted partners) to isolate steric effects. Reference protocols from Miyaura and Suzuki (1995) for troubleshooting .

Q. What computational methods are recommended to study the electronic effects of fluorine and aminocarbonyl groups in this compound?

  • Methodological Answer :

  • Frontier orbital analysis : Use Gaussian or ORCA to calculate HOMO/LUMO energies and predict reactivity.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between fluorine and the boronic acid group.
  • Molecular docking : Assess binding affinities if targeting biological receptors (e.g., enzymes). Tools like AutoDock Vina integrate electronic descriptors from DFT studies .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are critical for long-term use?

  • Methodological Answer : Boronic acids are prone to hydrolysis and boroxine formation.

  • Storage : Use anhydrous conditions (desiccator, argon atmosphere) at 2–8°C.
  • Stability assays : Monitor via periodic ¹H NMR to detect degradation (e.g., loss of B–OH peaks).
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-crystallization : Use co-formers (e.g., 1,2-bis(4-pyridyl)ethane) to stabilize hydrogen-bonded networks.
  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) with slow evaporation.
  • Cryocrystallography : Resolve low-temperature structures to capture transient conformations. SHELXL refinement is recommended for handling twinning or disorder .

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